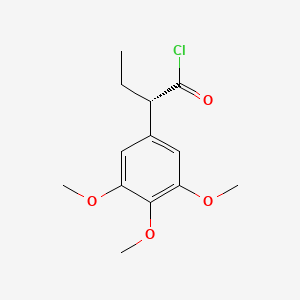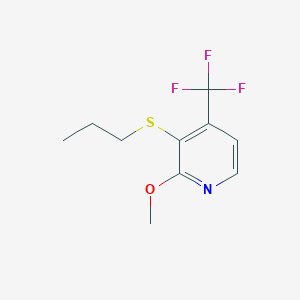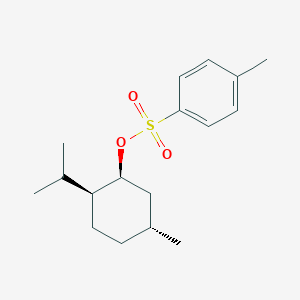
(+)-Neomenthyl Tosylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(+)-Neomenthyl Tosylate is an organic compound derived from the reaction of (+)-neomenthol with p-toluenesulfonyl chloride. This compound is a tosylate ester, which is known for its excellent leaving group properties in various chemical reactions. Tosylates are commonly used in organic synthesis to convert alcohols into better leaving groups, facilitating nucleophilic substitution and elimination reactions.
准备方法
Synthetic Routes and Reaction Conditions
The preparation of (+)-Neomenthyl Tosylate typically involves the reaction of (+)-neomenthol with p-toluenesulfonyl chloride in the presence of a base, such as pyridine or triethylamine. The reaction proceeds via nucleophilic attack of the alcohol oxygen on the sulfur atom of the tosyl chloride, resulting in the formation of the tosylate ester and the release of hydrochloric acid .
Industrial Production Methods
Industrial production of tosylates, including this compound, follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
化学反应分析
Types of Reactions
(+)-Neomenthyl Tosylate undergoes various types of chemical reactions, including:
Nucleophilic Substitution (SN1 and SN2): Due to its excellent leaving group properties, this compound readily participates in nucleophilic substitution reactions.
Elimination Reactions: this compound can also undergo elimination reactions to form alkenes.
Common Reagents and Conditions
Common reagents used in reactions with this compound include nucleophiles such as halides, cyanides, and alkoxides. The reactions are often carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile to enhance the reactivity of the nucleophile .
Major Products Formed
The major products formed from reactions involving this compound depend on the type of reaction and the nucleophile used. For example, nucleophilic substitution with a halide nucleophile will yield the corresponding alkyl halide, while elimination reactions will produce alkenes .
科学研究应用
(+)-Neomenthyl Tosylate has several scientific research applications, including:
Organic Synthesis: It is widely used as an intermediate in the synthesis of various organic compounds.
Medicinal Chemistry: In medicinal chemistry, this compound is used to modify the structure of bioactive molecules, enhancing their pharmacological properties.
Material Science: The compound is also employed in the synthesis of polymers and other advanced materials, where it serves as a precursor for functional group transformations.
作用机制
The mechanism of action of (+)-Neomenthyl Tosylate primarily involves its role as a leaving group in nucleophilic substitution and elimination reactions. The tosylate group, being a good leaving group, facilitates the departure of the leaving group, allowing the nucleophile to attack the electrophilic center. This process is crucial in various synthetic transformations, enabling the formation of new chemical bonds .
相似化合物的比较
Similar Compounds
Methanesulfonates (Mesylates): Similar to tosylates, mesylates are also excellent leaving groups used in nucleophilic substitution and elimination reactions.
Trifluoromethanesulfonates (Triflates): Triflates are another class of sulfonate esters with even better leaving group properties than tosylates and mesylates.
Uniqueness of (+)-Neomenthyl Tosylate
This compound is unique due to its specific stereochemistry derived from (+)-neomenthol. This stereochemistry can influence the outcome of reactions, particularly in asymmetric synthesis, where the configuration of the starting material can affect the stereochemistry of the final product .
属性
分子式 |
C17H26O3S |
|---|---|
分子量 |
310.5 g/mol |
IUPAC 名称 |
[(1S,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl] 4-methylbenzenesulfonate |
InChI |
InChI=1S/C17H26O3S/c1-12(2)16-10-7-14(4)11-17(16)20-21(18,19)15-8-5-13(3)6-9-15/h5-6,8-9,12,14,16-17H,7,10-11H2,1-4H3/t14-,16+,17+/m1/s1 |
InChI 键 |
XVOCEKOSQBFFHW-PVAVHDDUSA-N |
手性 SMILES |
C[C@@H]1CC[C@H]([C@H](C1)OS(=O)(=O)C2=CC=C(C=C2)C)C(C)C |
规范 SMILES |
CC1CCC(C(C1)OS(=O)(=O)C2=CC=C(C=C2)C)C(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


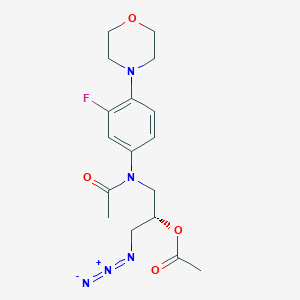
![5-(Prop-2-yn-1-yl)bicyclo[4.1.0]heptan-2-one](/img/structure/B13427127.png)
![2-(Azetidin-3-yl)-7-methyl-[1,2,4]triazolo[1,5-a]pyridin-5-ol](/img/structure/B13427129.png)
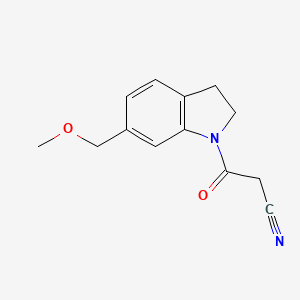
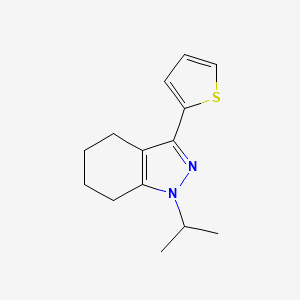
![1-isopropyl-6-(pyrazin-2-yl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B13427154.png)
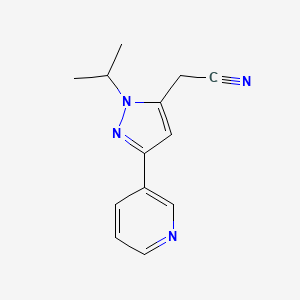
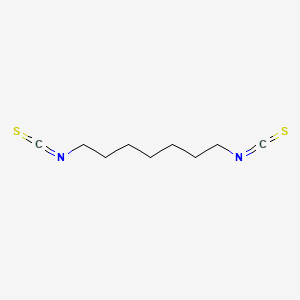
![(1R,2R,3R,5S)-8-[(E)-3-iodoprop-2-enyl]-3-(4-methylphenyl)-8-azabicyclo[3.2.1]octane-2-carboxylic acid;hydrochloride](/img/structure/B13427172.png)
![1-[2-(Trifluoromethyl)-3-pyridyl]cyclopropanamine hydrochloride](/img/structure/B13427176.png)
![1-isobutyloctahydropyrido[4,3-e][1,4]oxazepin-2(3H)-one](/img/structure/B13427184.png)
